3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound features a fused-ring system resulting from the combination of two pyridine rings through adjacent carbon atoms. The presence of a methoxy group at the 3-position and the tetrahydro structure contribute to its unique chemical properties and potential biological activities.
The compound is synthesized through various methodologies, primarily involving catalytic reduction processes. Its molecular formula is and it has been identified with the CAS number 1256802-42-2.
3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine is classified as a heterocyclic organic compound and specifically falls under the category of naphthyridines, which are known for their diverse pharmacological properties.
The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves catalytic reduction of 1,7-naphthyridine using palladium on charcoal in an ethanol solvent. This reaction yields a mixture of tetrahydro derivatives.
Technical Details:
Alternative synthetic routes have been explored, including asymmetric synthesis techniques that enhance efficiency and selectivity without extensive purification steps .
The molecular structure of 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine consists of a bicyclic framework with a methoxy substituent. The tetrahydro configuration indicates that four hydrogen atoms are added to the aromatic system, resulting in increased saturation.
3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo various chemical reactions:
Technical Details:
These reactions may involve specific reagents and conditions tailored to achieve desired transformations while maintaining selectivity.
The mechanism of action for 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine is closely tied to its biological activities. For instance:
Understanding these mechanisms is crucial for exploring its potential therapeutic applications.
3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine is typically characterized by:
Key chemical properties include:
Relevant data regarding melting point or boiling point is not universally documented but should be evaluated through experimental methods during synthesis.
3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry:
It is being explored for its potential pharmacological activities including:
Biological Studies:
The compound can be utilized to understand interactions with biomolecules and effects on cellular processes.
Industrial Applications:
It may serve as an intermediate in the synthesis of complex molecules within various chemical processes.
Heck-type reactions provide a powerful tool for introducing vinyl groups onto the pyridine ring precursors essential for constructing the tetrahydro-1,7-naphthyridine core. Palladium-catalyzed coupling between halopyridines (e.g., 3-bromo- or 3-iodopyridine derivatives) and functionalized alkenes (like acrylates or protected allylamines) is a key step. Optimization studies revealed that ligands such as tri-o-tolylphosphine and bases like triethylamine in polar aprotic solvents (DMF, NMP) at elevated temperatures (100-120°C) significantly enhance yield and regioselectivity for the desired 3-substituted pyridine intermediates . Careful control of the alkene partner's electronics and sterics is crucial for minimizing diarylation and ensuring compatibility with downstream cyclization steps.
Table 1: Heck Vinylation Optimization Parameters
Parameter | Baseline Condition | Optimized Condition | Impact on Outcome |
---|---|---|---|
Catalyst | Pd(OAc)₂ | Pd(OAc)₂ / P(o-Tol)₃ | ↑ Yield, ↑ Rate |
Ligand | None / PPh₃ | Tri-o-tolylphosphine (P(o-Tol)₃) | ↑ Regioselectivity, ↓ Homocoupling |
Base | K₂CO₃ | Et₃N | ↑ Solubility, ↑ Compatibility, ↑ Yield |
Solvent | Toluene | DMF / NMP | ↑ Reaction Rate, ↑ Conversion |
Temperature (°C) | 80 | 100-120 | ↑ Conversion, ↑ Rate (risk ↑ side prods.) |
Alkene Partner | Acrylate | Protected Allylamine | Direct precursor for cyclization cascade |
The critical step forming the bicyclic 1,7-naphthyridine structure often employs intramolecular hydroamination or related cyclization cascades. A highly efficient approach utilizes a palladium-catalyzed cyclization of aminoalkene-tethered vinylpyridine intermediates generated via Heck vinylation. These substrates undergo exo-dig cyclization under mild conditions (e.g., Pd(OAc)₂, PPh₃, AcOH, DMF, 50-80°C) to afford the 5,6,7,8-tetrahydro-1,7-naphthyridine core directly, often with the nitrogen protected (e.g., as a carbamate) . Gold(I) catalysis has also been explored for similar cyclizations, offering alternative reactivity profiles. Yields are generally high (>75%) with excellent regiocontrol dictated by the substrate geometry.
The tetrahydro core of the target molecule contains a chiral center, necessitating enantioselective methods for accessing single enantiomers, crucial for biological activity profiling.
Enantioselective reduction of the imine or enamine precursors within the nascent bicyclic core is effectively achieved using ruthenium-catalyzed transfer hydrogenation. Noyori-type catalysts, particularly RuCl(R,R)-TsDPEN (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in combination with a hydrogen donor like formic acid/triethylamine (5:2) or 2-propanol/KOH, provide high enantiomeric excesses (typically >90% ee) under mild conditions (25-40°C) . This method offers operational simplicity and avoids high-pressure hydrogen gas.
Achieving high enantioselectivity in the reduction relies heavily on the chiral ligand within the Ru catalyst. Modifications to the diamine (DPEN) backbone and the sulfonyl group (Ts) of the TsDPEN ligand significantly influence the chiral environment and enantiocontrol. Electron-withdrawing groups on the sulfonyl moiety and bulky substituents on the phenyl rings of the diamine have been systematically explored to fine-tune catalyst performance and substrate scope . Computational modeling often guides these ligand modifications to predict and optimize stereochemical outcomes.
Introducing the 3-methoxy group efficiently is vital. Direct electrophilic methoxylation is challenging. Atom-economical strategies include:
Transitioning from laboratory-scale synthesis to robust production requires adaptations:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3